GAT228 -

GAT228

Catalog Number: EVT-268902
CAS Number:
Molecular Formula: C22H18N2O2
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GAT228 (3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole) is the R-(+)-enantiomer of the racemic compound GAT211. [] It functions as an allosteric modulator of the cannabinoid receptor 1 (CB1R). [] Specifically, GAT228 exhibits both positive allosteric modulator (PAM) and agonist activity at the CB1R. [] This dual functionality makes it a valuable tool in scientific research exploring the therapeutic potential and mechanisms of CB1R modulation. Research suggests that GAT228 exerts its allosteric agonist activity by binding to an intracellular transmembrane helix (TMH) 1-2-4 exosite. []

Future Directions
  • Structure-Activity Relationship Studies: Further investigations into the structure-activity relationship of GAT228 and its analogs can optimize its pharmacological profile for specific therapeutic applications. []

GAT211

Compound Description: GAT211 is a racemic allosteric ligand for the cannabinoid receptor 1 (CB1) [, ]. It acts as a positive allosteric modulator (PAM), enhancing the binding of orthosteric agonists like CP55,490 and reducing the binding of orthosteric antagonists/inverse agonists like SR141716A []. GAT211 exhibits both PAM and agonist activity in various cellular contexts and mouse brain membranes [].

Relevance: GAT211 is the parent compound of GAT228, with GAT228 being the R-(+)-enantiomer of GAT211 []. The resolution of GAT211 into its enantiomers revealed that the allosteric agonist activity primarily resides with GAT228 [].

GAT229

Compound Description: GAT229 is the S-(-)-enantiomer of the racemic allosteric CB1 ligand GAT211 []. Unlike GAT228, GAT229 functions primarily as a PAM and lacks intrinsic agonist activity []. It enhances the effects of orthosteric agonists but does not directly activate CB1 on its own [].

Relevance: GAT229 is the enantiomer of GAT228, and their distinct pharmacological profiles highlight the importance of stereochemistry in CB1 allosteric modulation []. GAT229's PAM activity, in contrast to GAT228's agonist activity, suggests that subtle structural differences can significantly impact ligand behavior at the CB1 receptor.

Δ8-tetrahydrocannabinol (Δ8-THC)

Compound Description: Δ8-THC is an orthosteric agonist of the CB1 receptor []. It binds to the same site as the endogenous cannabinoid anandamide and elicits similar downstream effects [].

Relevance: Studies have shown that subthreshold doses of Δ8-THC, which alone produce minimal effects, exhibit significantly enhanced anti-nociceptive effects when co-administered with either GAT229 or GAT211 []. This suggests a synergistic interaction between these allosteric modulators and the orthosteric agonist at the CB1 receptor.

CP55,940

Compound Description: CP55,940 is a potent synthetic agonist of the CB1 receptor [, ]. It is commonly used as a pharmacological tool to investigate CB1 receptor function [, ].

Relevance: Research indicates that GAT228, like CP55,940, can bind to an allosteric site on the CB1 receptor []. Additionally, GAT228, similar to CP55,940, can act as an allosteric agonist []. This suggests that both compounds, despite potentially interacting with distinct binding sites, can influence CB1 receptor signaling.

ZCZ011

Compound Description: ZCZ011 is a 2-phenylindole-based allosteric modulator of the CB1 receptor, displaying mixed agonistic and positive allosteric modulator (Ago-PAM) properties [].

Relevance: Similar to GAT228, ZCZ011 belongs to the 2-phenylindole class of CB1 Ago-PAMs []. This structural similarity suggests potential overlap in their binding sites and mechanisms of action on the CB1 receptor. Studies have shown that both compounds can bind to multiple sites on the CB1 receptor, contributing to their complex pharmacological profiles [].

AM251

Compound Description: AM251 is a selective CB1 receptor antagonist []. It blocks the effects of both endogenous cannabinoids and exogenous CB1 agonists [].

Relevance: Research has demonstrated that the anti-nociceptive effects of GAT228 are completely blocked by AM251 []. This finding confirms that the observed analgesic actions of GAT228 are mediated specifically through the CB1 receptor.

Overview

GAT228 is a compound that has garnered attention for its role as a partial allosteric agonist of the cannabinoid receptor type 1 (CB1). It is derived from the GAT211 scaffold and is known for its unique pharmacological properties, particularly in modulating receptor activity without directly activating the receptor itself. The compound's interactions with CB1 receptors are crucial for understanding its potential therapeutic applications.

Source

GAT228 was developed through synthetic modifications of GAT211, which is a known cannabinoid receptor modulator. The synthesis of GAT228 involves the strategic alteration of functional groups to enhance its binding affinity and efficacy at the CB1 receptor. Research articles have detailed the synthesis and characterization of this compound, highlighting its significance in pharmacological studies related to cannabinoid receptors .

Classification

GAT228 is classified as a positive allosteric modulator (PAM) of the CB1 receptor. Unlike traditional agonists that activate the receptor directly, GAT228 modifies the receptor's response to endogenous cannabinoids, potentially leading to reduced side effects associated with direct agonism. This classification places GAT228 within a growing category of compounds aimed at fine-tuning cannabinoid signaling in therapeutic contexts .

Synthesis Analysis

Methods

The synthesis of GAT228 primarily involves chemical modifications to the GAT211 structure. Key steps include:

  1. Nitro Reduction: The nitro group in GAT211 is reduced using nickel chloride and sodium borohydride, resulting in an amine derivative.
  2. Formation of α,β-Unsaturated Nitro Compounds: This involves treating 2-phenyl-1H-indole-3-carbaldehyde with nitromethane under ammonium acetate conditions.
  3. Selective Reduction: The double bond in the synthesized compounds is selectively reduced to yield various derivatives, including GAT228.

These methods have been optimized to achieve high yields and purity for subsequent biological testing .

Technical Details

  • Yield: The synthesis typically achieves yields above 80% for key intermediates.
  • Characterization: Compounds are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structures and purity.
Molecular Structure Analysis

Structure

GAT228 features a complex molecular structure characterized by:

  • An indole ring that plays a crucial role in its interaction with CB1 receptors.
  • Functional groups that enhance binding affinity and modulate receptor activity.

The specific interactions within the binding site include cation−π interactions and hydrogen bonds between the indole nitrogen and specific amino acids in the receptor .

Data

  • Molecular Formula: C₁₈H₁₅N₃O₂
  • Molecular Weight: Approximately 307.34 g/mol
  • Key Structural Features: The indole moiety is critical for its pharmacological activity, influencing both potency and efficacy at the CB1 receptor.
Chemical Reactions Analysis

Reactions

GAT228 undergoes several key interactions when binding to the CB1 receptor:

  1. Binding Interactions: It forms hydrogen bonds with residues such as R(148) and W(4.50), which are essential for stabilizing its conformation within the receptor.
  2. Allosteric Modulation: By binding at an allosteric site, GAT228 alters the receptor's conformation, enhancing or diminishing the effects of orthosteric ligands like CP55940.

Technical Details

The binding affinity and efficacy are assessed through various assays, including cAMP inhibition assays and β-arrestin recruitment assays, which measure how well GAT228 modulates receptor activity compared to other ligands .

Mechanism of Action

Process

GAT228 functions by binding to an allosteric site on the CB1 receptor, which influences how the receptor responds to endogenous cannabinoids:

  1. Allosteric Agonism: It enhances the effects of other agonists without directly activating the receptor itself.
  2. Modulation of Signaling Pathways: By altering conformational dynamics, GAT228 can increase or decrease downstream signaling pathways associated with pain modulation and other physiological responses.

Data

Research indicates that GAT228 can significantly modify CB1-mediated signaling pathways, impacting both cAMP levels and β-arrestin recruitment in cellular models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • Reactivity: Reacts with strong acids or bases; care should be taken during handling.

Relevant analyses indicate that these properties influence its bioavailability and therapeutic potential .

Applications

Scientific Uses

GAT228 has potential applications in:

  • Pain Management: Its ability to modulate cannabinoid signaling may offer new avenues for treating chronic pain without typical side effects associated with direct agonists.
  • Neuroprotection: Research suggests it could play a role in protecting neuronal health through modulation of endocannabinoid systems.
  • Pharmacological Research: As a tool compound, it aids in understanding cannabinoid receptor biology and developing new therapies targeting these receptors .

Properties

Product Name

GAT228

IUPAC Name

3-[(1R)-2-nitro-1-phenylethyl]-2-phenyl-1H-indole

Molecular Formula

C22H18N2O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C22H18N2O2/c25-24(26)15-19(16-9-3-1-4-10-16)21-18-13-7-8-14-20(18)23-22(21)17-11-5-2-6-12-17/h1-14,19,23H,15H2/t19-/m1/s1

InChI Key

OHZDCJJHWPHZJD-LJQANCHMSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

GAT228; GAT-228; GAT 228;

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=CC=C4

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)[C@H](C[N+](=O)[O-])C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.